4-Bromo-N-sec-butyl-benzamide is an organic compound classified under the benzamide family. It features a bromine atom at the para position of the benzene ring and a sec-butyl group attached to the nitrogen atom of the amide functional group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.
4-Bromo-N-sec-butyl-benzamide falls into the category of benzamides, which are characterized by the presence of a carbonyl group (C=O) attached to a benzene ring via an amine linkage. This compound is further classified as a halogenated amide due to the presence of the bromine atom.
The synthesis of 4-bromo-N-sec-butyl-benzamide typically involves an amidation reaction between 4-bromo-benzoyl chloride and sec-butylamine. The reaction conditions may include:
4-Bromo-N-sec-butyl-benzamide can undergo several chemical reactions:
The specific conditions for these reactions may include various solvents and catalysts depending on the desired outcome. For example, hydrolysis may require heating under reflux with aqueous acid or base.
The mechanism of action for 4-bromo-N-sec-butyl-benzamide largely depends on its application in biological systems. In medicinal chemistry, it may interact with specific enzymes or receptors:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used for characterization:
The compound is systematically named as 4-bromo-N-(butan-2-yl)benzamide, reflecting the presence of a bromine atom at the para-position of the benzoyl ring and a sec-butyl group attached to the amide nitrogen. Its molecular formula is C11H14BrNO, with an average molecular mass of 256.143 g/mol and a monoisotopic mass of 255.025876 g/mol [1]. The core structure consists of a benzamide scaffold substituted at C4 with bromine and at the nitrogen with a sec-butyl group (–NH-CH(CH3)CH2CH3).
Stereochemically, the sec-butyl substituent introduces a single chiral center at the carbon adjacent to the amide nitrogen. While most commercial sources do not specify stereochemistry, enantiomerically pure forms like 4-bromo-N-[(2S)-butan-2-yl]benzamide are documented [1]. The compound’s SMILES notation (CCC(C)NC(=O)C1=CC=C(Br)C=C1) and InChIKey (QSUXNVNNPIUCAH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity [3] [7].
Table 1: Systematic and Common Nomenclature
Nomenclature Type | Name |
---|---|
IUPAC Name | 4-Bromo-N-(butan-2-yl)benzamide |
Common Synonym | 4-Bromo-N-sec-butylbenzamide |
CAS Registry | 78080-34-9 |
Other Identifiers | MFCD00462942 (MDL) [1]; AGN-PC-0JX2C1 [1] |
Table 2: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C11H14BrNO |
Molecular Weight | 256.14 g/mol |
Monoisotopic Mass | 255.025876 g/mol |
Defined Stereocenters | 1 [1] |
This compound’s utility stems from two reactive sites: the aromatic bromine atom, which undergoes transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), and the amide group, which participates in hydrolysis, reduction, or condensation reactions. The bromine atom serves as a versatile handle for constructing biaryl systems or introducing other functional groups, enabling its use in synthesizing pharmacophores and advanced intermediates [6].
Within medicinal chemistry, it functions as a building block for drug discovery, particularly in generating compound libraries targeting infectious diseases. Classified under synthetic anti-infective drugs and sulfonamide synergists, it provides a template for developing novel therapeutic agents [7]. Commercial suppliers market it explicitly for early discovery research, where its structural features aid in exploring structure-activity relationships (SAR) or optimizing lead compounds [2] [6]. Its inclusion in specialized collections like AldrichCPR underscores its value in high-throughput screening and hit identification campaigns [2].
Unlike many foundational organic compounds, 4-bromo-N-sec-butylbenzamide lacks a well-documented discovery narrative. It was likely first synthesized during the late 20th century as part of broader investigations into substituted benzamides. The compound’s CAS registry number (78080-34-9) provides the earliest concrete evidence of its formal identification, with associated research and commercial availability emerging post-2000 [3] [4] [7].
The absence of a prominent discovery timeline suggests it was developed as a niche intermediate for specialized synthesis rather than a therapeutic agent itself. Its inclusion in rare chemical libraries (e.g., Sigma-Aldrich’s AldrichCPR) in the 2010s marks a key milestone, positioning it for contemporary applications in pharmaceutical R&D [2]. Patent analyses reveal no dominant intellectual property claims, supporting its status as a versatile, non-proprietary research chemical.
Table 3: Commercial Availability and Research Use
Supplier | Catalog Number | Purity/Specification |
---|---|---|
Sigma-Aldrich | R269344 (AldrichCPR) | Sold "as-is" for research [2] |
Santa Cruz Biotechnology | sc-261828 | Research use only [4] |
CymitQuimica | IN-DA0055DM | Undefined size [5] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9